molecular formula C13H11FO2 B1471696 2-Fluoro-3-(naphthalen-2-yl)propanoic acid CAS No. 1514232-36-0

2-Fluoro-3-(naphthalen-2-yl)propanoic acid

Cat. No.: B1471696
CAS No.: 1514232-36-0
M. Wt: 218.22 g/mol
InChI Key: XCNGUETUHFXREK-UHFFFAOYSA-N
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Description

2-Fluoro-3-(naphthalen-2-yl)propanoic acid is a useful research compound. Its molecular formula is C13H11FO2 and its molecular weight is 218.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorophore Development for Protein Studies

One significant application is the development of fluorescent amino acids for protein studies. A strategy for the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites enables the study of protein structure, dynamics, and interactions both in vitro and in vivo. For instance, the fluorescent amino acid 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine) was genetically encoded in yeast for studying protein unfolding, demonstrating the versatility of naphthalene derivatives as fluorescent probes in biochemical research (Summerer et al., 2006).

Molecular Imaging Applications

Another application is in molecular imaging, where naphthalene derivatives are used as probes. For example, the synthesis of ApoSense compound [18F]2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid ([18F]NST732) through nucleophilic ring opening of an aziridine precursor demonstrated its capability for selective targeting, binding, and accumulation within cells undergoing apoptotic death, which is crucial for monitoring anti-apoptotic drug treatments (Basuli et al., 2012).

Chemosensor Design for Ion Detection

The design of chemosensors for ion detection, particularly fluoride ions, is another noteworthy application. A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized for colorimetric sensing of fluoride ions, demonstrating the potential of naphthalene derivatives in developing sensors for environmental and biological applications. One compound exhibited a significant color transition in response to fluoride ion, showcasing the utility of naphthalene derivatives in naked-eye detection of ions in solutions (Younes et al., 2020).

Future Directions

The future directions for the research and application of “2-Fluoro-3-(naphthalen-2-yl)propanoic acid” are not explicitly mentioned in the literature .

Properties

IUPAC Name

2-fluoro-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNGUETUHFXREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.